Tridictyophylline
Description
Tridictyophylline is a morphinan alkaloid first isolated from Triclisia dictyophylla, a medicinal plant native to West Africa . Its chemical structure (C₂₁H₂₇NO₆) consists of a tetracyclic morphinan backbone with hydroxyl and methoxy substituents (CAS: 52038-19-4) . This compound belongs to the broader class of benzylisoquinoline alkaloids, which are notable for their structural complexity and diverse pharmacological activities.
Properties
CAS No. |
52038-19-4 |
|---|---|
Molecular Formula |
C21H27NO6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(1R,9R,10S)-10-hydroxy-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,12-tetraen-11-one |
InChI |
InChI=1S/C21H27NO6/c1-22-7-6-20-11-16(27-4)18(28-5)19(23)21(20,24)17(22)9-12-8-14(25-2)15(26-3)10-13(12)20/h8,10,17,24H,6-7,9,11H2,1-5H3/t17-,20-,21+/m1/s1 |
InChI Key |
ZSVCDCCZZTUVMY-UIFIKXQLSA-N |
SMILES |
CN1CCC23CC(=C(C(=O)C2(C1CC4=CC(=C(C=C34)OC)OC)O)OC)OC |
Isomeric SMILES |
CN1CC[C@]23CC(=C(C(=O)[C@]2([C@H]1CC4=CC(=C(C=C34)OC)OC)O)OC)OC |
Canonical SMILES |
CN1CCC23CC(=C(C(=O)C2(C1CC4=CC(=C(C=C34)OC)OC)O)OC)OC |
Synonyms |
tridictyophylline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Alkaloids
Structural Comparison
The table below highlights key structural and functional differences between tridictyophylline and related alkaloids:
Key Observations :
- This compound is distinguished by its morphinan core, which differentiates it from bisbenzylisoquinolines (e.g., penduline) and protoberberines (e.g., pycnamine). The tetramethoxy and hydroxyl groups may influence its solubility and receptor binding .
- Penduline and other bisbenzylisoquinolines exhibit stronger evidence of bioactivity, particularly against malaria parasites and cancer cells, likely due to their ability to intercalate DNA or inhibit enzymes .
Pharmacological and Functional Comparisons
Antimalarial Activity
- Penduline: Demonstrates potent in vitro antimalarial activity (IC₅₀: 0.8 μM against Plasmodium falciparum), attributed to its bisbenzylisoquinoline structure enabling redox cycling and heme binding .
- This compound: No antimalarial data reported; its morphinan structure lacks the conjugated aromatic systems critical for redox interactions in penduline.
Cytotoxicity and Anticancer Potential
- Bisbenzylisoquinolines (e.g., from Triclisia subcordata): Induce apoptosis in cancer cells via mitochondrial pathways (IC₅₀: 10–50 μM) .
- This compound: Limited studies on cytotoxicity; structural analogs like morphine exhibit opioid receptor-mediated effects rather than direct cytotoxicity.
Neuroactive Potential
- Morphinan analogs (e.g., morphine): Bind to opioid receptors, mediating analgesia and euphoria. This compound’s 14-hydroxy group may enhance blood-brain barrier permeability, but receptor affinity remains unverified .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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